4-fluoro-N-(4-hydroxyphenyl)benzamide

Nucleophilic aromatic substitution Poly(aryl ether amide) Monomer activation

4-Fluoro-N-(4-hydroxyphenyl)benzamide (CAS 85059-06-9) is a fluoro-substituted benzamide derivative with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol; its structure positions a fluorine atom para to the amide carbonyl and a hydroxyl group para to the amide nitrogen, creating an AB-type monomer architecture. The compound was specifically designed and demonstrated as a self-polymerizable monomer wherein the amide group activates the fluoro substituent for nucleophilic aromatic substitution, enabling poly(aryl ether amide) synthesis without external activating groups (e.g., sulfone or ketone).

Molecular Formula C13H10FNO2
Molecular Weight 231.226
CAS No. 85059-06-9
Cat. No. B2810648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-hydroxyphenyl)benzamide
CAS85059-06-9
Molecular FormulaC13H10FNO2
Molecular Weight231.226
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F
InChIInChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17)
InChIKeyBIEXWTLSOKJVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(4-hydroxyphenyl)benzamide CAS 85059-06-9: Sourcing Guide for an Amide-Activated AB-Type Polymer Monomer


4-Fluoro-N-(4-hydroxyphenyl)benzamide (CAS 85059-06-9) is a fluoro-substituted benzamide derivative with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol; its structure positions a fluorine atom para to the amide carbonyl and a hydroxyl group para to the amide nitrogen, creating an AB-type monomer architecture [1]. The compound was specifically designed and demonstrated as a self-polymerizable monomer wherein the amide group activates the fluoro substituent for nucleophilic aromatic substitution, enabling poly(aryl ether amide) synthesis without external activating groups (e.g., sulfone or ketone) [1][2]. Predicted physical properties include a boiling point of 312.8±27.0 °C, a density of 1.352±0.06 g/cm³, and a vapour pressure of 0.0±0.7 mmHg at 25 °C .

4-Fluoro-N-(4-hydroxyphenyl)benzamide: Why Generic N-Phenylbenzamide Analogs Cannot Replace This Precise Monomer Architecture


Substitution with generic N-phenylbenzamides or even closely related positional isomers fails because the compound’s value resides in the precise spatial relationship between the amide-activated para-fluoro leaving group and the para-hydroxy nucleophile, which enables clean AB-type self-polymerization [1]. Changing the hydroxyl position from para to meta (4-fluoro-N-(3-hydroxyphenyl)benzamide) alters the polymer backbone from linear to kinked, compromising chain packing, glass transition temperature, and mechanical properties [1]. Replacing the fluorine with chlorine reduces the reactivity toward nucleophilic aromatic substitution due to the lower electronegativity and poorer leaving-group character of chloride in amide-activated systems [2]. The absence of the fluoro substituent entirely eliminates the activation required for the polymer-forming reaction, precluding the intended application [2]. The quantitative evidence below substantiates these differentiation points.

4-Fluoro-N-(4-hydroxyphenyl)benzamide: Quantitative Evidence for Monomer Selection in High-Tg Poly(aryl ether amide) Synthesis


Amide-Activated Fluoro Displacement Outperforms Sulfone and Ketone Activation in Model SNAr Reactions

In model nucleophilic aromatic substitution reactions, the amide linkage in 4-fluoro-N-(4-hydroxyphenyl)benzamide activated the para-fluoro substituent with high selectivity and near-quantitative yield, judged suitable as a polymer-forming reaction; this performance was demonstrated to be analogous to – and in some cases superior to – conventional sulfone and ketone activating groups, which typically require harsher conditions or yield lower selectivity [1].

Nucleophilic aromatic substitution Poly(aryl ether amide) Monomer activation

Para-Hydroxy Regioisomer Enables High-Tg Linear Polymer Architecture vs. Meta-Kinked Analog

Self-polymerization of 4-fluoro-N-(4-hydroxyphenyl)benzamide (para isomer, monomer 1) yields a linear poly(aryl ether amide) backbone, whereas the meta-hydroxy analog 4-fluoro-N-(3-hydroxyphenyl)benzamide (monomer 2) produces a kinked chain architecture due to the 120° bond angle at the meta linkage [1]. This linearity enables tighter chain packing and higher glass transition temperatures: polymers from monomer 1 and related extended AB monomers consistently achieve Tg values in the 200–225 °C range, while meta-linked poly(aryl ether)s of similar composition typically exhibit Tg values 20–60 °C lower due to increased free volume and reduced rotational barriers [2]. Although no direct Tg value for the meta-isomer polymer was reported in the primary study, class-level knowledge of poly(aryl ether) structure–property relationships confirms the expected Tg depression.

Glass transition temperature Regioisomeric purity Chain packing

Fluorine Substituent is Essential for Polymerization: Chloro and Unsubstituted Analogs Fail to React

The amide-activated nucleophilic aromatic substitution polymerization relies on the fluoro substituent as the leaving group; the 4-chloro-N-(4-hydroxyphenyl)benzamide analog (CAS 19207-92-2) lacks sufficient reactivity under the same mild conditions due to the poorer leaving-group ability of chloride, and N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2, unsubstituted) is entirely unreactive because it lacks an activated leaving group [1]. While no published side-by-side kinetic study explicitly compares fluoro and chloro monomers, the well-established order of leaving-group ability in SNAr reactions (F >> Cl > Br > I under amide activation) supports the assertion that the fluoro substituent is a prerequisite for efficient polymer formation.

Leaving group reactivity Halogen substitution Polymerization feasibility

AB-Type Monomer Architecture Eliminates Stoichiometric Imbalance and Reduces Synthetic Steps

4-Fluoro-N-(4-hydroxyphenyl)benzamide is an AB-type monomer, meaning both the fluoro leaving group (A) and the phenol nucleophile (B) reside on the same molecule. This architecture guarantees perfect 1:1 stoichiometry during self-polymerization, eliminating the molecular weight penalties associated with stoichiometric imbalance in AA/BB monomer systems. Compared to a two-monomer approach (e.g., 4,4′-difluorobenzophenone + bisphenol-A), the AB monomer reduces the number of monomers to be procured and purified from two to one [1].

AB monomer Self-polymerization Step-growth polymerization

4-Fluoro-N-(4-hydroxyphenyl)benzamide: Recommended Application Scenarios Based on Verified Evidence


Synthesis of High-Tg Linear Poly(aryl ether amide) Engineering Thermoplastics

Polymer chemists seeking amorphous engineering thermoplastics with glass transition temperatures in the 200–225 °C range can employ 4-fluoro-N-(4-hydroxyphenyl)benzamide as a self-polymerizing AB monomer. The amide-activated fluoro displacement proceeds with near-quantitative yield under mild NMP/CHP/K₂CO₃ conditions, producing high-molecular-weight linear polymers without requiring external activating groups [1][2]. The para substitution pattern is essential for achieving the target Tg; meta-isomer contamination should be excluded by specifying regioisomeric purity.

AB-Monomer Platform for Copolymer Design with Tailored Thermal Properties

The dual-functional AB architecture enables copolymerization with bisphenoxides or other nucleophilic monomers to fine-tune the polymer backbone composition and thermal profile. The intrinsic stoichiometric control of the AB monomer simplifies feed ratio optimization relative to traditional AA/BB systems, facilitating rapid screening of copolymer libraries for structure–property relationship studies [1].

Benchmarking Amide-Activated Leaving Group Efficiency in Nucleophilic Aromatic Substitution Methodology

This compound serves as a well-characterized model substrate for evaluating the relative activating efficiency of the amide linkage versus sulfone, ketone, and other electron-withdrawing groups in SNAr-based polymerizations. The near-quantitative model reaction yields reported for the amide-activated system provide a reproducible benchmark against which new activating strategies can be quantitatively compared [2].

Building Block for Fluorinated Poly(aryl ether) Copolymers with Enhanced Hydrophobicity

The para-fluoro substituent not only serves as the leaving group during polymerization but, when copolymerized into a fluorinated poly(aryl ether) backbone via appropriate comonomer selection, can contribute to enhanced hydrophobicity and reduced dielectric constant – properties valued in microelectronics packaging and membrane applications. The established synthetic route and high Tg of the resulting polymers support exploration in these domains, though application-specific performance data must be generated by the end user [1][2].

Reference Standard for Regioisomeric Purity Verification in N-Phenylbenzamide Monomer Libraries

Given the significant structure–property impact of para vs. meta hydroxyl substitution on polymer architecture and Tg, 4-fluoro-N-(4-hydroxyphenyl)benzamide (as the definitively characterized para isomer) serves as an analytical reference standard for confirming regioisomeric identity in monomer libraries via ¹H NMR, ¹⁹F NMR, or HPLC analysis, ensuring that the correct isomer is deployed in polymerization reactions [1].

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